molecular formula C10H14N2Si B14690547 [Diazo(phenyl)methyl](trimethyl)silane CAS No. 24379-49-5

[Diazo(phenyl)methyl](trimethyl)silane

Cat. No.: B14690547
CAS No.: 24379-49-5
M. Wt: 190.32 g/mol
InChI Key: KOGAYBSSWLTXNA-UHFFFAOYSA-N
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Description

Benzene, [diazo(trimethylsilyl)methyl]-: is an organosilicon compound with the formula (C₆H₅)CHN₂Si(CH₃)₃. It is classified as a diazo compound and is used in organic chemistry as a reagent. This compound is known for its stability compared to other diazo compounds, making it a safer alternative for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, [diazo(trimethylsilyl)methyl]- can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . The reaction typically occurs in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for Benzene, [diazo(trimethylsilyl)methyl]- are not widely documented, the synthesis generally follows the laboratory preparation methods. The use of large-scale reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Methylation: Carboxylic acids, methanol, and Benzene, [diazo(trimethylsilyl)methyl]- in an inert solvent.

    Cyclopropanation: Alkenes and Benzene, [diazo(trimethylsilyl)methyl]- in the presence of a catalyst.

    Homologation: Carboxylic acids and Benzene, [diazo(trimethylsilyl)methyl]- under acidic conditions.

Major Products:

    Methyl Esters: From the methylation of carboxylic acids.

    Cyclopropanes: From the cyclopropanation of alkenes.

    Extended Carboxylic Acids: From the homologation reactions.

Mechanism of Action

The mechanism of action for Benzene, [diazo(trimethylsilyl)methyl]- involves the generation of a diazonium ion, which then undergoes nucleophilic substitution or addition reactions . The compound’s stability is attributed to the trimethylsilyl group, which provides steric hindrance and reduces the reactivity of the diazo group.

Comparison with Similar Compounds

Uniqueness: Benzene, [diazo(trimethylsilyl)methyl]- is unique due to its enhanced stability and safety profile compared to other diazo compounds. The presence of the benzene ring also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis.

Properties

CAS No.

24379-49-5

Molecular Formula

C10H14N2Si

Molecular Weight

190.32 g/mol

IUPAC Name

[diazo(phenyl)methyl]-trimethylsilane

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)10(12-11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

KOGAYBSSWLTXNA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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